2,3,4,5,6-Pentafluorobenzylphosphonic acid
Overview
Description
2,3,4,5,6-Pentafluorobenzylphosphonic acid is a fluorinated organic compound with the molecular formula C7H4F5O3P and a molecular weight of 262.07 g/mol . It is characterized by the presence of five fluorine atoms attached to a benzyl ring, which is further connected to a phosphonic acid group. This compound is known for its high reactivity and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is commonly used as a reagent in organic synthesis, particularly in the preparation of organic phosphorus compounds .
Mode of Action
It is known to be used in the synthesis of organic phosphorus compounds . The strong electron-withdrawing effect of its pentafluorobenzyl group can alter the electronic properties at the polymer-particle interface .
Result of Action
In dielectric polymer nanocomposites, the compound has been shown to enhance energy storage capacity .
Action Environment
The action, efficacy, and stability of 2,3,4,5,6-Pentafluorobenzylphosphonic acid can be influenced by environmental factors. For instance, in the context of perovskite solar cells, the stability of the perovskite phase can be affected by moisture . In the case of dielectric polymer nanocomposites, the compound’s strong electron-withdrawing effect can alter the electronic properties at the polymer-particle interface .
Biochemical Analysis
Biochemical Properties
It has been used in the surface modifications of zinc oxide nanoparticles, suggesting potential interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Its use in modifying zinc oxide nanoparticles suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its use in modifying zinc oxide nanoparticles suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its use in organic synthesis suggests that it may interact with various enzymes or cofactors .
Transport and Distribution
Its use in modifying zinc oxide nanoparticles suggests that it may interact with transporters or binding proteins .
Subcellular Localization
Its use in modifying zinc oxide nanoparticles suggests that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorobenzylphosphonic acid typically involves the reaction of pentafluorobenzyl bromide with a phosphonic acid derivative. One common method includes the nucleophilic substitution reaction where pentafluorobenzyl bromide reacts with a phosphonic acid ester in the presence of a base such as sodium hydride . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorobenzylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form larger, more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzylphosphonic acid derivatives, while oxidation reactions can produce phosphonic acid esters .
Scientific Research Applications
2,3,4,5,6-Pentafluorobenzylphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Lacks the fluorine atoms, resulting in different reactivity and applications.
4-Aminobenzylphosphonic acid: Contains an amino group instead of fluorine atoms, leading to distinct biological activities.
Perfluorooctanephosphonic acid: Has a longer fluorinated carbon chain, making it more suitable for surface modification applications.
Uniqueness
2,3,4,5,6-Pentafluorobenzylphosphonic acid is unique due to the presence of five fluorine atoms on the benzyl ring, which significantly enhances its chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specific biochemical interactions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methylphosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUQIHXUWNQRPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568552 | |
Record name | [(Pentafluorophenyl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137174-84-6 | |
Record name | [(Pentafluorophenyl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 137174-84-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does F5BnPA interact with metal oxide surfaces?
A1: F5BnPA readily forms self-assembled monolayers (SAMs) on metal oxide surfaces like zinc oxide (ZnO) [] and molybdenum oxide (MoOx) [, ]. The phosphonic acid group (-PO(OH)2) strongly binds to the metal oxide, creating a stable organic interface.
Q2: How does the presence of fluorine atoms in F5BnPA influence its properties?
A2: The pentafluorobenzyl group in F5BnPA enhances its electronegativity []. This electronegativity leads to several effects:
- Increased Stability: It strengthens the binding of the phosphonic acid group to the metal oxide surface, resulting in more stable SAMs [].
- Tunable Work Function: The electron-withdrawing nature of fluorine allows for fine-tuning the work function of metal oxides like GO and MoOx by simply varying the concentration of F5BnPA in the composite material [, ].
Q3: What are the potential applications of F5BnPA in organic solar cells (OSCs)?
A3: F5BnPA shows promise as a key component in hole transport layers (HTLs) for OSCs [, ]. Its ability to tune the work function of metal oxides like GO and MoOx allows for better energy level alignment with the donor materials used in OSCs. This improved alignment leads to:
- Enhanced Open-Circuit Voltage (VOC): OSCs employing F5BnPA-modified HTLs demonstrate a significant increase in VOC, a critical parameter for OSC performance [, ].
- Elimination of S-Shaped Current-Voltage Characteristics: F5BnPA helps reduce the hole injection barrier and enhance surface recombination velocity, leading to smoother current-voltage curves and improved device efficiency [, ].
Q4: Are there any analytical techniques commonly used to characterize F5BnPA and its interactions with materials?
A4: Several techniques are employed to study F5BnPA-modified materials:
- Infrared spectroscopy (IR): Used to confirm the presence of the phosphonic acid group and its binding mode to the metal oxide surface [].
- X-ray photoelectron spectroscopy (XPS): Provides information on the elemental composition and chemical states of elements within the SAMs [].
- Solid-state nuclear magnetic resonance spectroscopy (ssNMR): Offers insights into the molecular structure and orientation of F5BnPA within the SAMs [].
- Scanning electron microscopy-energy dispersive X-ray spectroscopy (SEM-EDX): Used to analyze the surface morphology and elemental distribution of F5BnPA-modified materials [].
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